molecular formula C14H11Cl2FO B14745319 2,2-Dichloro-2-fluoro-1,1-diphenylethanol CAS No. 726-76-1

2,2-Dichloro-2-fluoro-1,1-diphenylethanol

Cat. No.: B14745319
CAS No.: 726-76-1
M. Wt: 285.1 g/mol
InChI Key: OSEUYXATLUFXFU-UHFFFAOYSA-N
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Description

2,2-Dichloro-2-fluoro-1,1-diphenylethanol is a chemical compound with the molecular formula C14H11Cl2FO It is characterized by the presence of two chlorine atoms, one fluorine atom, and two phenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-2-fluoro-1,1-diphenylethanol typically involves the reaction of 2,2-dichloro-2-fluoro-1,1-diphenylethylene with water under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of water to the double bond, resulting in the formation of the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-2-fluoro-1,1-diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-2-fluoro-1,1-diphenylethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-fluoro-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The presence of halogen atoms and phenyl groups contributes to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-2-fluoro-1,1-diphenylethanol is unique due to the presence of both chlorine and fluorine atoms along with two phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

726-76-1

Molecular Formula

C14H11Cl2FO

Molecular Weight

285.1 g/mol

IUPAC Name

2,2-dichloro-2-fluoro-1,1-diphenylethanol

InChI

InChI=1S/C14H11Cl2FO/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H

InChI Key

OSEUYXATLUFXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(Cl)Cl)O

Origin of Product

United States

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